molecular formula C9H7BrF2O4S B13310294 Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate

Cat. No.: B13310294
M. Wt: 329.12 g/mol
InChI Key: FFZAHDGMTMPJNP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C9H7BrF2O4S and a molecular weight of 329.12 g/mol . This compound is known for its unique combination of bromine, fluorine, and sulfonyl functional groups, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of a fluorinated benzoate derivative, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while coupling with an aryl boronic acid can produce a biaryl compound .

Scientific Research Applications

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonyl group, contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and influence the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-4-fluoro-5-(fluorosulfonyl)benzoate stands out due to its unique combination of functional groups, which imparts distinct reactivity and selectivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C9H7BrF2O4S

Molecular Weight

329.12 g/mol

IUPAC Name

ethyl 2-bromo-4-fluoro-5-fluorosulfonylbenzoate

InChI

InChI=1S/C9H7BrF2O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3

InChI Key

FFZAHDGMTMPJNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)F

Origin of Product

United States

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